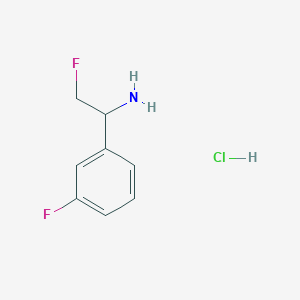![molecular formula C15H20OSi B13456216 3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one is a unique organosilicon compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts distinct physicochemical properties, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one typically involves the reaction of spiro[3.3]heptan-1-one with dimethylphenylsilane under specific conditions. One common method includes the use of a catalyst such as a transition metal complex to facilitate the silylation reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials with unique properties.
作用機序
The mechanism of action of 3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The silicon atom can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Spiro[3.3]heptane: A similar spirocyclic compound without the dimethyl(phenyl)silyl group.
Dimethylphenylsilane: A simpler organosilicon compound without the spirocyclic structure.
Uniqueness
3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one is unique due to its combination of a spirocyclic framework and an organosilicon moiety. This combination imparts distinct physicochemical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C15H20OSi |
|---|---|
分子量 |
244.40 g/mol |
IUPAC名 |
1-[dimethyl(phenyl)silyl]spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C15H20OSi/c1-17(2,12-7-4-3-5-8-12)14-11-13(16)15(14)9-6-10-15/h3-5,7-8,14H,6,9-11H2,1-2H3 |
InChIキー |
HYUVMFAJBJGYBS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1CC(=O)C12CCC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


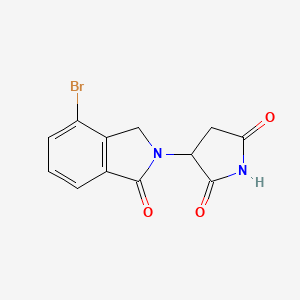

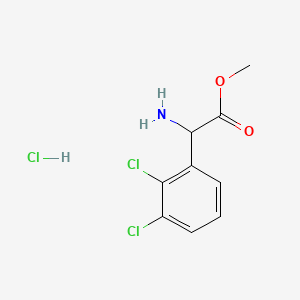

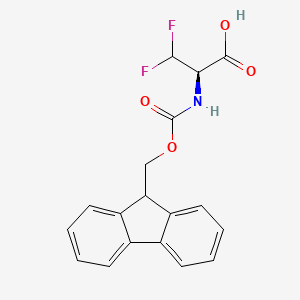
![2-Isopropoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13456164.png)
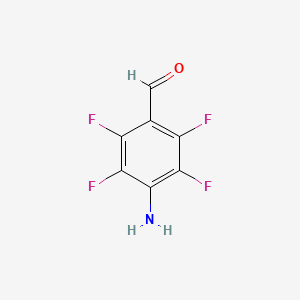
![Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)
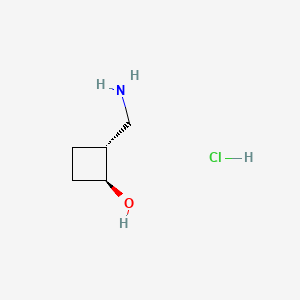
![4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid](/img/structure/B13456183.png)
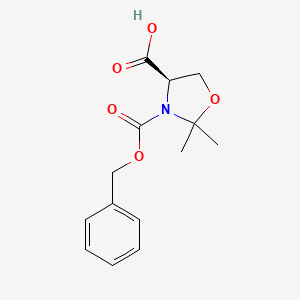

![rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13456221.png)
